molecular formula C6H7BrCl2N2 B1374825 (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride CAS No. 1416714-02-7

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B1374825
CAS No.: 1416714-02-7
M. Wt: 257.94 g/mol
InChI Key: HBKXGUMEKUXZMA-UHFFFAOYSA-N
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Description

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-3-chloropyridine.

    Amination Reaction: The 5-bromo-3-chloropyridine undergoes an amination reaction with methanamine under controlled conditions to form (5-Bromo-3-chloropyridin-2-yl)methanamine.

    Hydrochloride Formation: The resulting (5-Bromo-3-chloropyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 5-bromo-3-chloropyridine are reacted with methanamine in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The purified (5-Bromo-3-chloropyridin-2-yl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine compounds.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
  • (5-Bromo-2-chloro-pyridin-3-yl)-methanol

Uniqueness

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKXGUMEKUXZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-02-7
Record name 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate (0.5 g, 1.7 mmol) in 3 N HCl (25 mL) was heated at reflux for 4 h. The reaction mixture was washed with Et2O and water. The combined ether layer was concentrated under reduced pressure to afford the title compound as an off-white solid (400 mg, 65%): 1H NMR (400 MHz, CDCl3) δ 8.78 (s, 1H), 8.70 (br s, 2H), 8.45 (s, 1H), 4.56 (m, 2H); ESIMS m/z 221.15 ([M+H]+).
Name
ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
65%

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